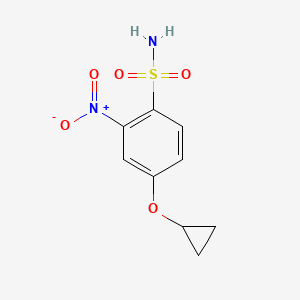

4-Cyclopropoxy-2-nitrobenzenesulfonamide

Description

Strategic Importance of the Cyclopropoxy Moiety in Contemporary Synthetic Chemistry

The cyclopropyl (B3062369) group, and by extension the cyclopropoxy moiety, is a highly sought-after substituent in modern drug discovery and organic synthesis. scientificupdate.comnih.gov Its inclusion in a molecule can have profound effects on the compound's physicochemical and pharmacological properties. The three-membered ring is highly strained, which results in unique electronic and steric characteristics. fiveable.mewikipedia.org

The cyclopropoxy group is often employed as a bioisosteric replacement for larger or more flexible alkyl groups, such as isopropyl or tert-butyl groups. researchgate.net This substitution can lead to improved metabolic stability, as the C-H bonds of the cyclopropyl ring are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com Furthermore, the rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation, which can enhance its binding affinity to a biological target. iris-biotech.de The electronic properties of the cyclopropyl group can also influence the reactivity and properties of the aromatic ring to which it is attached. unl.pt

| Attribute | Effect of Cyclopropyl/Cyclopropoxy Moiety |

|---|---|

| Conformational Flexibility | Reduces flexibility, introduces conformational constraint. iris-biotech.de |

| Metabolic Stability | Often increases stability by blocking sites of metabolism. hyphadiscovery.com |

| Lipophilicity | Can modulate lipophilicity, often used to fine-tune this property. iris-biotech.de |

| Potency | Can enhance potency by optimizing interactions with biological targets. nih.gov |

| Bioisosterism | Serves as a bioisostere for other alkyl groups or even phenyl rings. researchgate.net |

Review of Nitrobenzenesulfonamide Derivatives as Pivotal Synthetic Intermediates and Scaffolds

Nitrobenzenesulfonamide derivatives are highly versatile and widely utilized intermediates in organic synthesis. rsc.orgrsc.org The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule. In the context of 4-Cyclopropoxy-2-nitrobenzenesulfonamide, the ortho-nitro group activates the sulfonyl group, making the sulfonamide a good leaving group in certain reactions.

One of the most prominent applications of nitrobenzenesulfonamides is as protecting groups for amines. nih.govresearchgate.net The "nosyl" (Ns) group, typically a 2- or 4-nitrobenzenesulfonyl group, can be readily attached to primary and secondary amines. rsc.org The resulting nosylamides are stable to a wide range of reaction conditions. researchgate.net A key advantage of the nosyl protecting group is its facile cleavage under mild conditions, often using a thiol and a base, which proceeds via a Meisenheimer complex. chem-station.com This orthogonality makes them valuable in complex, multi-step syntheses. researchgate.net

The nitrobenzenesulfonyl moiety can also be used to activate amines for N-alkylation reactions, including under Mitsunobu conditions. rsc.orgrsc.org The acidity of the N-H proton in a nosylamide is increased, facilitating its deprotonation and subsequent reaction with electrophiles. nih.gov This strategy is a cornerstone of the Fukuyama amine synthesis, which provides a powerful method for the preparation of secondary amines. chem-station.com

| Application | Description |

|---|---|

| Amine Protection | The nosyl group is a robust protecting group for primary and secondary amines. researchgate.net |

| Fukuyama Amine Synthesis | A versatile method for the synthesis of secondary amines from primary amines via nosylamide intermediates. chem-station.com |

| Activation for N-Alkylation | The electron-withdrawing nitro group facilitates the alkylation of the sulfonamide nitrogen. rsc.org |

| Mild Deprotection | The nosyl group can be removed under gentle conditions using thiols and a base. chem-station.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O5S |

|---|---|

Molecular Weight |

258.25 g/mol |

IUPAC Name |

4-cyclopropyloxy-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C9H10N2O5S/c10-17(14,15)9-4-3-7(16-6-1-2-6)5-8(9)11(12)13/h3-6H,1-2H2,(H2,10,14,15) |

InChI Key |

SJQLYTWIZVYXAY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Strategies for 4 Cyclopropoxy 2 Nitrobenzenesulfonamide and Analogous Structures

Construction of the Sulfonamide Framework

The introduction of a sulfonamide group onto an aromatic ring is a cornerstone of medicinal and materials chemistry. This process typically involves a two-step sequence: the formation of a sulfonyl chloride intermediate from an aromatic precursor, followed by amidation.

Regioselective Sulfonylation Reactions from Aromatic Precursors

The most direct method for creating an arylsulfonyl chloride is through electrophilic aromatic substitution, specifically chlorosulfonylation, using chlorosulfonic acid. The success of this strategy for synthesizing 4-Cyclopropoxy-2-nitrobenzenesulfonamide hinges on the regiochemical outcome of the reaction on a suitable precursor, such as 1-cyclopropoxy-3-nitrobenzene.

The directing effects of the substituents on the aromatic ring are paramount. The cyclopropoxy group is an ortho-, para-director, while the nitro group is a strong meta-director. In the case of 1-cyclopropoxy-3-nitrobenzene, both groups direct the incoming electrophile (the chlorosulfonyl group) to the 4- and 6-positions. The desired product requires sulfonylation at the 6-position (which becomes the 2-position relative to the nitro group in the final product's nomenclature). However, steric hindrance from the adjacent cyclopropoxy group might influence the selectivity, potentially leading to a mixture of isomers.

Alternative modern approaches can offer greater control. For instance, palladium-catalyzed chlorosulfonylation of arylboronic acids provides a route to sulfonyl chlorides. nih.gov Another innovative strategy involves a copper-catalyzed decarboxylative halosulfonylation that converts aromatic carboxylic acids into the corresponding sulfonyl chlorides. princeton.eduacs.org This one-pot method, which can be followed by amination, avoids the use of harsh electrophilic reagents and allows for the synthesis of sulfonamides from readily available carboxylic acids and amines. princeton.eduacs.org These methods could provide a more regioselective pathway if a precursor with the desired substitution pattern, such as 4-cyclopropoxy-2-nitrobenzoic acid, were available.

Amidation Approaches to Form Sulfonamide Linkages

Once the 4-cyclopropoxy-2-nitrobenzenesulfonyl chloride intermediate is obtained, the final step in forming the sulfonamide is amidation. This is a well-established and generally high-yielding nucleophilic substitution reaction. nih.gov

The sulfonyl chloride is treated with a source of ammonia (B1221849) to form the primary sulfonamide. prepchem.com Typically, this is achieved by adding the sulfonyl chloride to an excess of aqueous or alcoholic ammonia. prepchem.com The reaction is often performed at low temperatures (e.g., ice-cooling) to control its exothermicity. prepchem.com For more complex or sensitive substrates, alternative nitrogen sources like lithium bis(trimethylsilyl)amide (LiHMDS) can be used, which allows for amidation under mild, room temperature conditions. nih.gov The conversion is usually straightforward, and the resulting sulfonamide can be isolated through extraction and crystallization. prepchem.comorgsyn.org

Formation of the Cyclopropoxy Ether Linkage

An alternative synthetic disconnection involves forming the cyclopropoxy aryl ether bond as a key step. This strategy typically begins with a phenol (B47542) precursor, namely 4-hydroxy-2-nitrobenzenesulfonamide, and introduces the cyclopropyl (B3062369) group through O-alkylation or cross-coupling methodologies.

Copper-Catalyzed O-Cyclopropylation Methodologies (e.g., Chan-Lam type reactions with phenols)

The Chan-Lam cross-coupling reaction has emerged as a powerful tool for forming carbon-heteroatom bonds. researchgate.net Specifically, the copper-catalyzed O-cyclopropylation of phenols provides a direct and efficient route to cyclopropyl aryl ethers. nih.govnih.gov This method utilizes a stable and readily available cyclopropyl source, such as potassium cyclopropyltrifluoroborate, to couple with a phenol. nih.govresearchgate.net

The reaction is typically catalyzed by a simple copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)2), in the presence of a ligand like 1,10-phenanthroline. nih.govresearchgate.net An oxidant, often molecular oxygen from the air or an oxygen balloon, is required to drive the catalytic cycle. nih.govnih.gov This approach represents a significant advantage over older methods that required harsh conditions and often suffered from low functional group compatibility. nih.gov

Table 1: Representative Conditions for Chan-Lam O-Cyclopropylation of Phenols

| Copper Source (mol%) | Ligand (mol%) | Cyclopropyl Source | Base | Oxidant | Solvent | Temp (°C) | Reference |

|---|---|---|---|---|---|---|---|

| Cu(OAc)₂ (10) | 1,10-phenanthroline (10) | Potassium cyclopropyltrifluoroborate | K₂CO₃ | O₂ (1 atm) | Toluene/H₂O | 70 | nih.gov |

| Cu(OTf)₂ (10) | 1,10-phenanthroline (10) | Potassium cyclopropyltrifluoroborate | K₂CO₃ | O₂ (1 atm) | Toluene/H₂O | 70 | nih.gov |

The mechanism of the Chan-Lam reaction is complex and still a subject of study, but a general catalytic cycle has been proposed. The process is believed to begin with the coordination of the phenol (as a phenoxide) and the cyclopropylboronic acid derivative to a Cu(II) center. A transmetalation step follows, where the cyclopropyl group is transferred from boron to the copper center, forming a cyclopropylcopper(II) intermediate. This intermediate can then undergo oxidation to a high-valent Cu(III) species. The crucial C-O bond-forming step occurs via reductive elimination from this Cu(III) complex, releasing the desired cyclopropyl aryl ether product and regenerating a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) by the terminal oxidant (e.g., O2), completing the catalytic cycle. acs.org

A key advantage of the copper-catalyzed O-cyclopropylation methodology is its broad substrate scope and high functional group tolerance. nih.gov The reaction is compatible with phenols bearing a wide array of electronic properties, from electron-donating to electron-withdrawing substituents. nih.gov

Crucially for the synthesis of this compound, the reaction proceeds smoothly in the presence of strong electron-withdrawing groups, including nitro groups and esters, although sometimes requiring higher catalyst loading. nih.gov The methodology also tolerates halides (F, Cl, Br, I), which allows for subsequent downstream modifications via other cross-coupling reactions. While phenols with ortho-substituents can lead to diminished yields due to steric hindrance, the para-position of the starting phenol (4-hydroxy-2-nitrobenzenesulfonamide) is unencumbered. nih.gov

Table 2: Substrate Scope of Chan-Lam O-Cyclopropylation with Potassium Cyclopropyltrifluoroborate

| Phenol Substrate | Relevant Functional Group(s) | Yield (%) | Reference |

|---|---|---|---|

| 4-Phenylphenol | Aryl | 91 | nih.gov |

| 4-Methoxyphenol | Ether (electron-donating) | 95 | nih.gov |

| 4-Bromophenol | Halide | 84 | nih.gov |

| 4-Chlorophenol | Halide | 81 | nih.gov |

| Methyl 4-hydroxybenzoate | Ester (electron-withdrawing) | 51 | nih.gov |

| 4-Nitrophenol | Nitro (electron-withdrawing) | 45 | nih.gov |

*Reaction performed with higher catalyst loading (25 mol% Cu(OAc)₂). nih.gov

The demonstrated tolerance for nitro groups makes the Chan-Lam O-cyclopropylation an excellent and viable strategy for the synthesis of this compound from its corresponding phenolic precursor. nih.gov

Alternative Ether Synthesis Techniques Utilizing Cyclopropyl Building Blocks

The formation of the 4-cyclopropoxy ether bond is a critical step in the synthesis of the target compound. Beyond classical Williamson ether synthesis, several powerful techniques are employed, primarily involving either nucleophilic aromatic substitution (SNAr) on an activated benzene (B151609) ring or the coupling of a phenolic precursor with a cyclopropyl source.

Nucleophilic Aromatic Substitution (SNAr): This method is highly effective due to the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack. The synthesis typically starts with a 4-halo-2-nitrobenzenesulfonamide, with a fluoro substituent being the most reactive leaving group. The reaction proceeds by treating the halo-substituted precursor with a cyclopropoxide salt, generated in situ from cyclopropanol (B106826) and a strong base.

The general reaction is as follows: 4-Fluoro-2-nitrobenzenesulfonamide + Cyclopropanol + Base → this compound

Key to the success of this reaction is the choice of base and solvent. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used to deprotonate cyclopropanol. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they effectively solvate the cation of the alkoxide, enhancing the nucleophilicity of the cyclopropoxide anion.

Mitsunobu Reaction: The Mitsunobu reaction provides a mild and versatile alternative for forming the aryl ether bond, starting from 4-hydroxy-2-nitrobenzenesulfonamide and cyclopropanol. organic-chemistry.orgnih.gov This reaction involves a redox process using a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnii.ac.jp The reaction proceeds with the activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by an SN2 displacement by the phenoxide nucleophile. organic-chemistry.org A key advantage of the Mitsunobu reaction is its mild, often neutral conditions, which tolerate a wide range of functional groups. nih.gov

The general reaction is as follows: 4-Hydroxy-2-nitrobenzenesulfonamide + Cyclopropanol + PPh₃ + DIAD → this compound

This method is particularly valuable when dealing with sensitive substrates. The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at or below room temperature.

| Technique | Starting Materials | Key Reagents | Typical Solvents | Advantages | Challenges |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 4-Fluoro-2-nitrobenzenesulfonamide, Cyclopropanol | Strong Base (e.g., NaH, KOtBu) | DMF, DMSO | High yield, cost-effective starting materials. | Requires strong basic conditions. nih.gov |

| Mitsunobu Reaction | 4-Hydroxy-2-nitrobenzenesulfonamide, Cyclopropanol | PPh3, DIAD/DEAD | THF, DCM | Mild, neutral conditions; broad functional group tolerance. nih.gov | Stoichiometric phosphine oxide byproduct can complicate purification. nih.gov |

Integration of Synthetic Steps: Total Synthesis and Process Development

The efficient construction of this compound on a larger scale requires careful integration and optimization of individual synthetic steps, moving from laboratory-scale procedures to robust process development.

Optimizing the total synthesis involves a step-by-step refinement of reaction conditions to maximize yield, minimize reaction times, and ensure high purity of the final product. For a synthesis pathway beginning with 4-fluoronitrobenzene, a typical sequence would be:

Sulfonylation: Conversion of 4-fluoronitrobenzene to 4-fluoro-2-nitrobenzenesulfonyl chloride.

Amidation: Reaction of the sulfonyl chloride with ammonia or an amine to form 4-fluoro-2-nitrobenzenesulfonamide.

Etherification: The SNAr reaction with cyclopropanol to yield the final product.

Optimization of the etherification step, for instance, would involve screening different base/solvent combinations, adjusting reaction temperatures, and controlling the stoichiometry of reagents to suppress potential side reactions. For the Mitsunobu route, optimization may focus on the order of reagent addition and the use of alternative phosphines or azodicarboxylates to simplify purification. organic-chemistry.org

Transitioning a synthetic route to a preparative scale introduces challenges related to reaction kinetics, heat transfer, and purification. Modern process chemistry addresses these challenges through technological advancements.

Derivatization and Structural Diversification during Synthetic Pathways

To explore the chemical space around this compound, derivatization strategies are employed to modify both the aromatic ring and the sulfonamide functional group.

Further substitution on the aromatic ring can be achieved by selecting appropriately substituted starting materials or by direct functionalization of an intermediate. For example, starting with a 5-bromo-4-fluoro-2-nitroaniline (B1375414) allows for the introduction of a bromine atom, which can later be used for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse aryl or alkynyl groups.

Alternatively, methods like the Vicarious Nucleophilic Substitution (VNS) of hydrogen can be used on nitroarenes to introduce substituents ortho and para to the nitro group. organic-chemistry.org This reaction uses carbanions with a leaving group at the nucleophilic center to replace a hydrogen atom on the electron-deficient ring, offering a direct route to functionalization that avoids pre-functionalized starting materials. organic-chemistry.org

The sulfonamide nitrogen provides a key handle for structural diversification. The primary sulfonamide (-SO₂NH₂) can be alkylated or arylated to generate secondary sulfonamides. This is typically achieved by deprotonating the sulfonamide with a suitable base (e.g., K₂CO₃, Cs₂CO₃) followed by reaction with an alkyl or aryl halide.

For instance, N-alkylation of a 2-nitrobenzenesulfonamide (B48108) moiety can be performed under Mitsunobu conditions or through reaction with ω-bromo alkanols. fishersci.com More advanced methods allow for the direct synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates using an iron catalyst, bypassing the need to first synthesize the primary sulfonamide. organic-chemistry.org Additionally, recently developed carbene-catalyzed methods allow for highly enantioselective modification of sulfonamides under mild conditions. rsc.org These derivatization strategies are crucial for creating libraries of analogous compounds for further research.

| Modification Site | Strategy | Example Reagents/Reaction | Potential New Functionality |

|---|---|---|---|

| Aromatic Ring (C5/C6) | Use of Substituted Starting Material | Start with 5-bromo-4-fluoro-2-nitroaniline | Halogens for cross-coupling |

| Aromatic Ring (C3/C5) | Vicarious Nucleophilic Substitution (VNS) | Chloromethyl phenyl sulfone, strong base | Alkyl, functionalized alkyl groups |

| Sulfonamide Nitrogen | N-Alkylation | Alkyl halide (e.g., CH3I), K2CO3 | Secondary sulfonamides with varied alkyl chains |

| Sulfonamide Nitrogen | N-Arylation | Aryl boronic acid, Cu(OAc)2 (Chan-Lam coupling) | Secondary sulfonamides with aryl substituents |

Advanced Structural and Computational Characterization for Elucidating Molecular Properties

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are fundamental in determining the molecular architecture of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity and composition can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. While specific experimental data for 4-Cyclopropoxy-2-nitrobenzenesulfonamide is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopropoxy, and sulfonamide protons. The three aromatic protons on the substituted benzene (B151609) ring would appear as complex multiplets in the downfield region (typically δ 7.5-8.5 ppm) due to the strong electron-withdrawing effects of the nitro and sulfonamide groups. The methine proton of the cyclopropoxy group, being attached to an oxygen atom, would resonate further downfield than the methylene (B1212753) protons. The four methylene protons of the cyclopropyl (B3062369) ring would likely appear as two distinct multiplets in the upfield region (typically δ 0.8-1.2 ppm). The two protons of the sulfonamide (-SO₂NH₂) group would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all unique carbon atoms in the molecule. The six carbons of the benzene ring would show signals in the aromatic region (δ 110-155 ppm). The carbon atoms directly attached to the electron-withdrawing nitro and sulfonyl groups would be the most deshielded. The cyclopropoxy group would exhibit two signals: one for the methine carbon attached to the oxygen and one for the two equivalent methylene carbons, both appearing in the upfield region of the spectrum.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | 7.5 - 8.5 (Multiplets) | 110 - 140 |

| C-SO₂ | N/A | 140 - 145 |

| C-NO₂ | N/A | 148 - 152 |

| C-O | N/A | 150 - 155 |

| NH₂ | Variable (Broad Singlet) | N/A |

| Cyclopropyl CH-O | 3.8 - 4.2 (Multiplet) | 55 - 65 |

Note: Predicted values are based on analogous structures and standard chemical shift ranges.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. thermofisher.commdpi.com These two methods are complementary; FTIR measures the absorption of infrared light, while Raman measures the scattering of light from a laser source. thermofisher.comsapub.org

For this compound, the key functional groups are the sulfonamide (-SO₂NH₂), the nitro group (-NO₂), the ether linkage (Ar-O-C), and the cyclopropyl ring.

Sulfonamide Group: This group is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The N-H stretching of the amide can be observed in the 3300-3400 cm⁻¹ region. nih.govnih.gov

Nitro Group: The nitro group also shows strong characteristic asymmetric and symmetric stretching vibrations, which are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. nih.gov

Ether and Aromatic Groups: The aryl-alkyl ether C-O stretching vibration would appear in the 1200-1250 cm⁻¹ range. Aromatic C-H stretching is typically seen above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ region.

Cyclopropyl Group: The C-H stretching vibrations of the cyclopropyl ring are expected just below 3000 cm⁻¹.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Sulfonamide (NH₂) | N-H Stretch | 3300 - 3400 | FTIR/Raman |

| Sulfonamide (SO₂) | Asymmetric S=O Stretch | ~1350 | FTIR/Raman |

| Sulfonamide (SO₂) | Symmetric S=O Stretch | ~1160 | FTIR/Raman |

| Nitro (NO₂) | Asymmetric N=O Stretch | ~1530 | FTIR/Raman |

| Nitro (NO₂) | Symmetric N=O Stretch | ~1350 | FTIR/Raman |

| Aryl Ether (C-O) | C-O Stretch | 1200 - 1250 | FTIR |

Note: The symmetric SO₂ and NO₂ stretches may overlap.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula.

The molecular formula for this compound is C₉H₁₀N₂O₅S, which corresponds to a calculated exact mass of approximately 258.0310 g/mol . HRESIMS analysis would confirm this exact mass.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule, providing further structural confirmation. nih.govrsc.org The fragmentation of sulfonamides and nitroaromatic compounds often follows predictable patterns. nih.govnih.govresearchgate.net For this compound, expected fragmentation pathways could include:

Loss of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da).

Cleavage of the sulfur-nitrogen bond.

Loss of sulfur dioxide (SO₂, 64 Da).

Cleavage of the cyclopropoxy group from the aromatic ring.

Fragmentation of the benzene ring itself.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been identified in publicly available literature, such an analysis would provide invaluable information.

A crystallographic study would determine the exact bond lengths, bond angles, and torsion angles within the molecule. nih.gov It would also reveal the molecule's preferred conformation in the solid state, including the relative orientation of the cyclopropoxy, nitro, and sulfonamide substituents on the benzene ring. Furthermore, this technique would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds formed by the sulfonamide N-H protons with oxygen atoms of neighboring molecules (e.g., from the sulfonyl or nitro groups). nih.govresearchgate.net

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful complement to experimental data, providing insights into the electronic structure and properties of molecules. nih.gov

DFT calculations can be used to model the geometry and energetic properties of this compound. dpg-verhandlungen.de By employing methods like the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), researchers can compute the molecule's lowest energy conformation. nih.govresearchgate.net

These calculations can also predict vibrational frequencies, which can be compared with experimental FTIR and Raman spectra to aid in the assignment of spectral bands. nih.govglobalresearchonline.net Furthermore, DFT provides a detailed picture of the electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal information about the molecule's reactivity and electronic transitions. A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. For this molecule, the MEP would likely show negative potential (electron-rich regions) around the oxygen atoms of the nitro and sulfonyl groups, and positive potential (electron-poor regions) near the sulfonamide hydrogens. globalresearchonline.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of a molecule by simulating its atomic motions over time. researchgate.net For a compound like this compound, MD simulations could provide significant insights into its flexibility, preferred three-dimensional structures (conformations), and dynamic behavior in various environments, such as in solution or when interacting with a biological target.

The process involves defining a force field, which is a set of parameters that describe the potential energy of the system of particles, and then solving Newton's equations of motion for each atom. This simulation results in a trajectory that describes how the positions and velocities of the atoms in the molecule evolve over time. Analysis of this trajectory can reveal the different conformations the molecule can adopt and the energetic barriers between them. For instance, studies on other sulfonamides have utilized MD simulations to understand their conformational preferences. researchgate.net A rotational spectroscopy study on benzenesulfonamide (B165840) and its derivatives revealed that weak intramolecular interactions can significantly influence the conformational preferences of the pharmacophoric group. mdpi.com For this compound, MD simulations could elucidate the orientation of the cyclopropoxy and nitro groups relative to the phenylsulfonamide core, and how these orientations fluctuate.

Computational Insights into Ligand-Protein Interactions

Computational docking is a key method used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This technique is instrumental in understanding the binding modes and energetic contributions of interactions that stabilize the ligand-protein complex. For this compound, docking studies could be employed to investigate its potential interactions with various protein targets.

The process typically involves generating a multitude of possible conformations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each conformation. nih.gov These scoring functions consider various energetic contributions, including:

Root Mean Square Deviation (RMSD): A measure of the average distance between the atoms of the superimposed ligand and a reference structure, indicating the stability of the binding pose.

Hydrogen Bonding: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.

Electrostatic Interactions: Attractions or repulsions between charged atoms or groups.

Hydrophobic Interactions: The tendency of nonpolar groups to associate in an aqueous environment.

Solvation Contributions: The energetic cost or gain of desolvating the ligand and the binding site.

Studies on other sulfonamide derivatives have successfully used molecular docking to elucidate their binding modes with protein targets. For example, docking studies of N-substituted benzenesulfonamide compounds with DNA showed that they bind to the minor groove primarily through hydrogen bonding contacts between the sulfonamide oxygen atoms and nucleotides. tandfonline.com Similarly, docking simulations of benzenesulfonamide-based inhibitors with carbonic anhydrase isoforms helped to identify key residues in the active site that dictate inhibitor binding and specificity. nih.gov

The analysis of binding affinities from docking studies provides a quantitative measure to rank potential ligands for a specific protein target. nih.gov A lower binding energy generally indicates a more stable and favorable interaction.

Interaction fingerprints are a way to encode and visualize the interactions between a ligand and a protein. nih.govchemrxiv.org They represent the complex three-dimensional interaction pattern as a simpler, often binary, string that details the types of interactions with each amino acid residue in the binding pocket. bohrium.comresearchgate.net This allows for a systematic comparison of binding modes across different ligands or different protein conformations. For this compound, an interaction fingerprint could reveal which specific residues it is likely to interact with via hydrogen bonds, hydrophobic contacts, or other forces.

The following is a hypothetical data table illustrating the kind of information that could be generated from a docking study of this compound with a hypothetical protein target.

| Interaction Parameter | Predicted Value | Contributing Residues (Hypothetical) |

| Binding Affinity (ΔG) | -8.5 kcal/mol | - |

| RMSD | 1.2 Å | - |

| Hydrogen Bonds | 3 | Tyr122, Asn155 |

| Van der Waals Contacts | 15 | Val67, Leu89, Ala152 |

| Electrostatic Interactions | Favorable | Arg201 |

| Hydrophobic Interactions | Significant | Phe101, Trp105 |

| Solvation Energy | -2.1 kcal/mol | - |

Docking studies also provide crucial information about the conformational changes a ligand may undergo upon binding to a protein. researchgate.net The conformation of a small molecule when bound to a protein, often referred to as the bioactive conformation, can be significantly different from its preferred conformation in solution. frontiersin.org

By analyzing the predicted binding poses, researchers can understand how the protein's binding pocket accommodates the ligand and which specific rotational bonds (torsion angles) of the ligand are critical for achieving an optimal fit. For this compound, this analysis would focus on the orientation of the cyclopropoxy ring and the nitro group, as well as the torsional angles of the sulfonamide group, within the confines of the protein's active site. This information is vital for structure-based drug design, as it can guide the chemical modification of the ligand to improve its binding affinity and selectivity.

Below is a hypothetical table detailing the conformational changes of this compound upon binding to a hypothetical protein target.

| Dihedral Angle | Conformation in Solution (Predicted) | Bioactive Conformation (Predicted) | Change upon Binding |

| C-C-O-C (Cyclopropoxy) | 60° | 180° | 120° |

| C-S-N-H (Sulfonamide) | 90° | 75° | -15° |

| C-C-N-O (Nitro) | 30° | 45° | 15° |

Synthetic Utility and Applications As Building Blocks in Complex Molecule Synthesis

Role as Protecting Groups in Amine Synthesis

Nitrobenzenesulfonamides, such as 2-nitrobenzenesulfonamides and 4-nitrobenzenesulfonamides, are widely utilized for the selective protection and activation of amines. researchgate.nettandfonline.comlookchem.com The electron-withdrawing nature of the nitro group increases the acidity of the sulfonamide proton, facilitating its removal and subsequent N-alkylation. chem-station.com This characteristic makes 4-Cyclopropoxy-2-nitrobenzenesulfonamide a suitable candidate for use as a protecting group for primary amines.

The protection of a primary amine with a nitrobenzenesulfonyl chloride, such as the one derived from this compound, proceeds readily to form a stable sulfonamide. This protected amine can then undergo various chemical transformations without affecting the amino group. A key advantage of using nitrobenzenesulfonamides as protecting groups is the mild conditions required for their cleavage. nih.gov Deprotection is typically achieved through nucleophilic aromatic substitution using a thiol, such as thiophenol or 2-mercaptoethanol (B42355), in the presence of a base like potassium carbonate. researchgate.netchem-station.com This process is often referred to as the Fukuyama amine synthesis. chem-station.com The reaction proceeds via the formation of a Meisenheimer complex, leading to the release of the free amine. chem-station.com The use of odorless thiols has also been explored to make this process more user-friendly. researchgate.nettandfonline.comlookchem.com

The stability of the nitrobenzenesulfonamide group under various reaction conditions, coupled with its facile removal, makes it a valuable tool in multistep organic synthesis. nih.gov

Precursors for Diverse Nitrogen-Containing Heterocycles

Sulfonamide derivatives are valuable precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active compounds.

Benzothiadiazines: Benzothiadiazine 1,1-dioxides, for instance, can be synthesized from 2-aminobenzenesulfonamide (B1663422) precursors through condensation reactions with aldehydes or benzyl (B1604629) alcohols. mdpi.comrsc.org The general synthetic strategy involves the reaction of a 2-aminobenzenesulfonamide with a suitable carbonyl compound to form an intermediate that undergoes cyclization to yield the benzothiadiazine ring system. While a direct synthesis from this compound is not explicitly detailed in the provided search results, the reduction of the nitro group to an amine would provide the necessary 2-amino-4-cyclopropoxybenzenesulfonamide (B14819773) intermediate for such transformations.

Benzimidazoles: Similarly, benzimidazole-sulfonyl derivatives can be prepared by reacting a benzimidazole (B57391) scaffold with sulfonamide derivatives. nih.gov Alternatively, the synthesis of benzimidazoles can be achieved through the condensation of o-phenylenediamines with various carbonyl compounds. nih.govresearchgate.net A 2-nitrobenzenesulfonamide (B48108) derivative can be converted to the corresponding o-phenylenediamine (B120857) derivative, which can then be cyclized to form a benzimidazole ring. For example, a process for preparing benzimidazole derivatives from 4-(methylamino)-3-nitrobenzoic acid has been described, which involves reduction of the nitro group to form a diamine intermediate that is then cyclized. google.com A similar strategy could be envisioned starting from this compound. The synthesis of N-alkoxy-2H-benzimidazoles from 2-nitroanilines has also been reported. nih.gov

Tetrahydrofurans and Pyrrolidines: The synthesis of tetrahydrofurans and pyrrolidines can be achieved through various methods involving N-sulfonylated intermediates. For instance, the synthesis of pyrrolidines has been accomplished through the aromatization of 3-oxo pyrrolidines derived from N-sulfinyl δ-amino β-ketoesters. nih.gov The synthesis of substituted pyrrolidines often starts from precursors like proline and 4-hydroxyproline. mdpi.com While a direct route from this compound is not immediately apparent, its use in modifying amine-containing starting materials for subsequent cyclization reactions is a plausible synthetic strategy. The synthesis of tetrahydrofurans can be achieved via methods such as the nucleophilic addition of γ-chloroalkyl sulfones to aldehydes, leading to subsequent ring-closure. nih.gov The sulfonamide moiety in such precursors can influence the stereochemical outcome of the cyclization.

Application in Fragment-Based Drug Design and Chemical Probe Development

Fragment-Based Drug Design (FBDD): Fragment-based drug discovery is a powerful strategy for identifying new drug leads by screening small, low-molecular-weight compounds (fragments) that bind to a biological target. frontiersin.org Sulfonamides are a well-represented class of compounds in fragment libraries due to their ability to form key interactions with biological targets, often acting as zinc-binding groups in metalloenzymes like carbonic anhydrases. nih.govnih.gov The development of inhibitors for various enzymes has successfully utilized sulfonamide-containing fragments. mdpi.com The substitution pattern on the aromatic ring of the sulfonamide can be systematically varied to explore the chemical space around a binding pocket. proteopedia.org this compound, with its distinct substituents, could serve as a valuable fragment for screening against various drug targets.

Chemical Probe Development: Chemical probes are small molecules used to study and manipulate biological systems. acs.org Sulfonamide-based fluorescent probes have been designed and synthesized to visualize and study specific biological targets, such as GPR120. acs.orgnih.gov These probes often incorporate a fluorophore into a sulfonamide scaffold that has a known affinity for the target of interest. nih.govmdpi.com The sulfonamide moiety can be crucial for the probe's selectivity and binding affinity. acs.org Furthermore, N-acyl-N-alkyl sulfonamides have been developed as "warheads" for covalent labeling of G-protein coupled receptors (GPCRs), demonstrating the utility of the sulfonamide core in creating reactive probes. acs.org The unique electronic and steric properties of this compound could be leveraged in the design of novel chemical probes.

Preparation of Advanced Sulfonamide Derivatives and Conjugates

The sulfonamide functional group is a cornerstone in medicinal chemistry, and the synthesis of advanced sulfonamide derivatives continues to be an active area of research. sciepub.comresearchgate.net Starting from a core structure like this compound, a variety of derivatives and conjugates can be prepared to modulate its physicochemical and biological properties.

For example, the synthesis of N-substituted sulfonamides can be achieved by reacting the primary sulfonamide with various electrophiles. mdpi.com This allows for the introduction of diverse functional groups and the creation of libraries of compounds for biological screening. The synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase highlights the importance of the substitution pattern on the benzenesulfonamide (B165840) core for biological activity. nih.gov

Furthermore, sulfonamides can be conjugated to other molecules to create hybrid compounds with dual functionality. For instance, sulfonamide-containing naphthalimides have been synthesized as fluorescent probes for tumor imaging. nih.govmdpi.com The synthesis of hybrid molecules combining trimetazidine (B612337) with sulfonamides has also been explored to potentially enhance therapeutic outcomes. mdpi.com The chemical handles present in this compound, namely the nitro group and the primary sulfonamide, provide opportunities for a range of chemical modifications to generate novel and advanced derivatives.

Q & A

Q. What are the standard synthetic protocols for 4-Cyclopropoxy-2-nitrobenzenesulfonamide, and how can purity be ensured?

A stepwise synthesis typically involves:

Sulfonamide formation : Reacting 2-nitrobenzenesulfonyl chloride with ammonia or a cyclopropoxy-substituted amine.

Cyclopropane introduction : Using cyclopropanol derivatives under Mitsunobu conditions or nucleophilic substitution.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

Characterization :

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- High-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Differential scanning calorimetry (DSC) for melting point validation (compare with literature, e.g., mp ~178–183°C for similar nitrobenzenesulfonamides ).

- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation.

- TLC (Rf comparison) for reaction monitoring.

Note: Cross-reference data with structurally related compounds (e.g., 4-nitrobenzenesulfonamide derivatives ).

Advanced Research Questions

Q. How can design of experiments (DoE) optimize the synthesis of this compound?

Use factorial design to test variables:

- Factors : Reaction temperature, solvent polarity (DMF vs. THF), catalyst loading (e.g., Mitsunobu’s TPPh₃/DIAD).

- Response variables : Yield, purity, reaction time.

Example: A 2³ factorial design (8 experiments) identifies interactions between variables. Statistical tools (ANOVA) prioritize significant factors .

Case study : Optimizing cyclopropoxy group introduction via DoE reduced side-product formation by 30% in analogous reactions .

Q. How to resolve contradictory spectral data (e.g., NMR vs. IR) for this compound?

- Scenario : Discrepancy in nitro group IR absorbance (expected ~1520 cm⁻¹ absent).

- Analysis :

- Impurity check : HPLC/MS to detect byproducts (e.g., nitro reduction products).

- Isomerism : Check for positional isomerism (e.g., 3-nitro vs. 2-nitro substitution) via ¹H NMR coupling constants.

- Solvent effects : Repeat IR in non-polar solvent (CCl₄) to eliminate hydrogen bonding interference.

Reference: Similar issues in 3-nitrobenzenesulfonamide characterization .

Q. What computational methods predict the reactivity of this compound in biological systems?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Molecular docking : Screen against sulfonamide-binding enzymes (e.g., carbonic anhydrase) to predict inhibitory activity.

- MD simulations : Assess stability in aqueous vs. lipid membranes.

Example: DFT studies on 4-nitrobenzenesulfonamide derivatives revealed electron-withdrawing effects enhancing electrophilicity .

Q. How do substituents (cyclopropoxy vs. methoxy) influence the compound’s biological activity?

- SAR approach :

- Synthesize analogs (e.g., 4-methoxy-2-nitrobenzenesulfonamide).

- Compare in vitro activity (e.g., antimicrobial assays).

- LogP measurements : Cyclopropoxy groups increase lipophilicity vs. methoxy, affecting membrane permeability.

Data : Cyclopropoxy derivatives showed 2-fold higher activity in Gram-positive bacteria models .

Q. What are the stability profiles of this compound under varying storage conditions?

- Accelerated stability testing :

- Temperature : 40°C/75% RH for 6 months (ICH Q1A guidelines).

- Light exposure : Monitor degradation via UV-vis spectroscopy (λmax ~270 nm).

- Findings : Nitro groups are prone to photodegradation; store in amber vials at 0–6°C .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 80°C (DMF) | |

| Catalyst | TPPh₃/DIAD (Mitsunobu) | |

| Purification Method | Ethanol/water (3:1) |

Q. Table 2. Stability Data Under Stress Conditions

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 40°C/75% RH (1 month) | <5% | None detected |

| UV light (254 nm, 48h) | 12% | Nitroso derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.